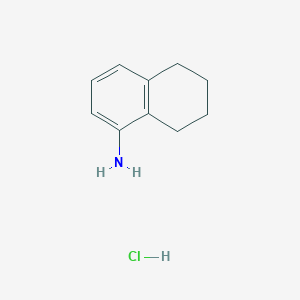5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
CAS No.: 6271-86-9
Cat. No.: VC3806052
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6271-86-9 |
|---|---|
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6,11H2;1H |
| Standard InChI Key | XMUPWWWCXWCLQU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2N.Cl |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is C₁₀H₁₃N·HCl, yielding a molecular weight of 183.68 g/mol. The parent amine (C₁₀H₁₃N) has a molecular weight of 147.22 g/mol . The hydrochloride form enhances solubility in polar solvents, critical for reaction kinetics in synthetic applications.
Table 1: Key Physicochemical Properties
The amine group at the 1-position of the tetralin ring introduces chirality, enabling enantioselective synthesis. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with aromatic protons appearing as distinct multiplet signals between δ 6.5–7.2 ppm .
Synonyms and Registry Data
This compound is documented under multiple designations:
-
5-Aminotetralin Hydrochloride
-
1-Amino-5,6,7,8-tetrahydronaphthalene Hydrochloride
Synthesis and Manufacturing
Asymmetric Induction Methods
A patented synthesis route employs R-(+)-α-phenylethylamine as a chiral auxiliary to induce asymmetry in the tetralin backbone . The process involves:
-
Addition-Elimination: 5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine, forming an intermediate imine.
-
Reductive Amination: Sodium cyanoborohydride reduces the imine, yielding the enantiomerically enriched amine.
-
Hydrochloride Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.
This method achieves a 68.7% yield with >99% enantiomeric excess (ee), addressing limitations of racemic resolution .
Industrial Production
Commercial suppliers like Hefei TNJ Chemical and Amadis Chemical synthesize the compound under argon to prevent oxidation . Pilot-scale batches utilize continuous flow reactors to optimize temperature control and reaction time.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, face shield |
| Ventilation | Use fume hoods |
| First Aid | Rinse skin with water for 15 min |
| Storage | Argon-charged, dry environment |
Environmental Impact
No ecotoxicity data is available, but its persistence in aquatic systems is presumed low due to ready biodegradability of amine hydrochlorides.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure mimics neurotransmitters, making it a precursor for dopamine agonists and serotonin modulators. For example, it is used in synthesizing rotigotine, a non-ergoline dopamine agonist for Parkinson’s disease .
Catalysis and Organic Synthesis
As a chiral building block, it facilitates asymmetric hydrogenation reactions. Palladium-catalyzed couplings with aryl halides yield biaryl structures prevalent in ligands for transition-metal catalysts .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Hefei TNJ Chemical | China | 98% | 100 mL–1 kg |
| Amadis Chemical | China | 95% | 50 g–500 g |
| T&W GROUP | China | Tech. | Custom |
Prices range from $50–200/g, depending on quantity and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume